ML-9 vs. ML-7: MLCK Inhibition Potency and Selectivity Trade-off
While ML-7 (hydrochloride) demonstrates approximately 10-fold greater potency for MLCK inhibition (Ki = 0.3 µM) compared to ML-9 (Ki = 3.8-4 µM), this potency advantage comes at the cost of a narrower selectivity profile. ML-9 exhibits a broader kinase inhibition profile, including potent activity against Akt (PKB) and STIM1, which are critical for studies of calcium signaling and cell survival. ML-7 lacks this extended activity [1]. Therefore, researchers whose primary endpoint is MLCK activity and who require a more selective tool may prefer ML-7. Conversely, researchers investigating pathways where MLCK, Akt, and STIM1 crosstalk must select ML-9 [2].
| Evidence Dimension | MLCK Inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 3.8 - 4 µM |
| Comparator Or Baseline | ML-7 (hydrochloride): Ki = 0.3 µM |
| Quantified Difference | ML-7 is ~10-13x more potent at MLCK. |
| Conditions | In vitro kinase assay using purified smooth muscle MLCK. |
Why This Matters
This data is essential for dose-response experimental design; using ML-7 at ML-9 concentrations will produce vastly different and potentially misleading results.
- [1] Bertin Bioreagent. (2024). ML-7 (hydrochloride) Technical Datasheet. Item No. 11801. View Source
- [2] Kaneko, K., Satoh, K., Masamune, A., et al. (2002). Myosin light chain kinase inhibitors can block invasion and adhesion of human pancreatic cancer cell lines. Pancreas, 24(1), 34-41. View Source
